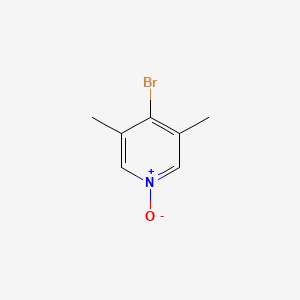

4-Bromo-3,5-dimethylpyridine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3,5-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Bromo-3,5-dimethylpyridine 1-oxide has the molecular formula C7H8BrNO and a molecular weight of approximately 186.05 g/mol. The presence of the bromine atom at the 4-position and the two methyl groups at the 3 and 5 positions significantly influence its chemical behavior, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property is particularly useful in:

- Synthesis of Pyridine Derivatives : The compound can be transformed into other pyridine derivatives through various reaction pathways, including alkylation and acylation.

- Building Blocks for Pharmaceuticals : Due to its structural features, it can be utilized as a building block in the synthesis of pharmaceutical agents. For example, modifications of the pyridine ring can lead to compounds with potential therapeutic effects.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds. |

| Functional Group Introduction | Allows for the introduction of various functional groups through substitution. |

| Pharmaceutical Synthesis | Serves as a precursor in synthesizing biologically active compounds. |

Medicinal Chemistry

Research indicates that compounds with similar structures to this compound exhibit significant pharmacological properties. While specific biological activities for this compound are not extensively documented, its potential as a modulator for biochemical pathways suggests possible therapeutic applications.

- Enzyme Inhibition Studies : Some studies have explored the use of pyridine derivatives as selective inhibitors for enzymes such as neuronal nitric oxide synthase (nNOS). The structural features of this compound may contribute to its effectiveness in these roles .

Biocatalysis

Recent advancements in biocatalysis have highlighted the use of whole cells from microorganisms to convert pyridine derivatives into more complex structures. For instance:

- Burkholderia sp. MAK1 : This bacterium has shown promise in converting various pyridine derivatives into hydroxylated products. The ability to bioconvert substrates like this compound into valuable compounds demonstrates its utility in green chemistry approaches .

Table 2: Biocatalytic Transformations

| Microorganism | Substrate | Product | Conversion Rate |

|---|---|---|---|

| Burkholderia sp. MAK1 | Pyridin-2-ol | Hydroxylated derivatives | ~97% after 6 hours |

| Burkholderia sp. MAK1 | Methylpyridines | N-Oxides | Varies based on substrate |

Case Studies and Research Findings

Several studies have documented the applications and transformations involving this compound:

- Synthesis of Selective Inhibitors : Research has demonstrated how modifications of this compound can lead to selective inhibitors for specific enzymes involved in neurological pathways .

- Bioconversion Studies : Investigations into the bioconversion capabilities of Burkholderia sp. MAK1 have shown that this organism can effectively convert various substituted pyridines into hydroxylated products, indicating potential pathways for synthesizing complex molecules from simpler precursors .

Propriétés

Numéro CAS |

70564-92-0 |

|---|---|

Formule moléculaire |

C7H8BrNO |

Poids moléculaire |

202.05 g/mol |

Nom IUPAC |

4-bromo-3,5-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-9(10)4-6(2)7(5)8/h3-4H,1-2H3 |

Clé InChI |

SNKJRMVWDYSVHC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C[N+](=CC(=C1Br)C)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.